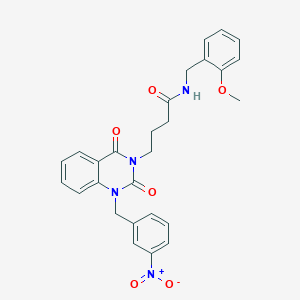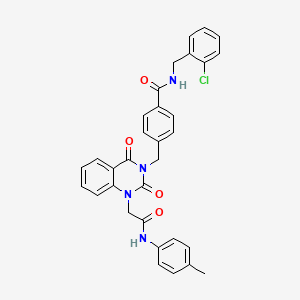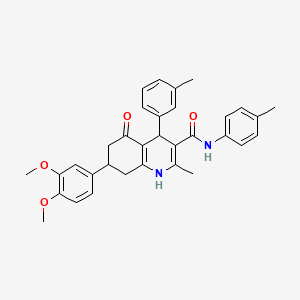![molecular formula C16H16ClFN4O4S B11435330 2-chloro-6-fluoro-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B11435330.png)
2-chloro-6-fluoro-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a benzamide core substituted with chloro and fluoro groups, and an oxadiazole ring linked to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-[(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carbon disulfide, followed by the introduction of the morpholine moiety via nucleophilic substitution reactions. The final step typically involves the coupling of the oxadiazole intermediate with the benzamide core under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-[(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
2-CHLORO-6-FLUORO-N-[(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUORO-N-[(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Shares similar halogen substitution patterns and is used in the synthesis of various bioactive compounds.
2-Chloro-6-fluorobenzyl chloride: Another halogenated benzyl compound with applications in organic synthesis.
2-Chloro-6-fluorobenzamide: A simpler analog with similar structural features but lacking the oxadiazole and morpholine moieties.
Uniqueness
2-CHLORO-6-FLUORO-N-[(5-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1,3,4-OXADIAZOL-2-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and morpholine moiety enhances its potential for diverse applications, setting it apart from simpler analogs.
Properties
Molecular Formula |
C16H16ClFN4O4S |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
InChI |
InChI=1S/C16H16ClFN4O4S/c17-10-2-1-3-11(18)14(10)15(24)19-8-12-20-21-16(26-12)27-9-13(23)22-4-6-25-7-5-22/h1-3H,4-9H2,(H,19,24) |
InChI Key |
NFXXRJKPEMGZEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-chlorobenzoate](/img/structure/B11435247.png)


![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11435271.png)

![8-(4-chlorophenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435284.png)
![3-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11435286.png)
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435294.png)


![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11435322.png)
![2-[(4-Phenylpiperazino)carbonyl]-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11435325.png)
![3-benzyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11435333.png)
![1-[3-(5-Methyl-2H-1,2,3,4-tetrazol-2-YL)adamantane-1-carbonyl]-4-(pyridin-2-YL)piperazine](/img/structure/B11435335.png)
